
4-Methyloxazole
Overview
Description
4-Methyloxazole (C₄H₅NO; CAS 693-93-6) is a heterocyclic organic compound featuring a five-membered ring containing one oxygen and one nitrogen atom, with a methyl group substituted at the 4-position. Its molecular weight is 83.09 g/mol, and it is characterized by a planar aromatic structure, which contributes to its reactivity in cycloaddition and substitution reactions . The compound has been identified in natural sources such as Polygonum hydropiper and G. pulchella plants, where it constitutes up to 7.54% of methanolic extracts . Its bioactivity, particularly antimicrobial properties, has been documented alongside compounds like thymin and caryophyllene in plant-derived extracts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyloxazole can be synthesized through various methods. One common approach involves the cyclization of α-hydroxy ketones with formamide under acidic conditions. Another method includes the reaction of 2-bromoacetophenone with formamide, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-free synthetic routes to minimize costs and environmental impact. For instance, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, followed by reaction with dipolarophiles under microwave conditions, yields ester-functionalized oxazoles .
Chemical Reactions Analysis
Types of Reactions: 4-Methyloxazole undergoes various chemical reactions, including:
Oxidation: Converts the compound into its corresponding oxazole derivatives.
Reduction: Yields different oxazole derivatives with altered functional groups.
Substitution: Involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Commonly uses oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Methyloxazole serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of various oxazole derivatives, which are important in pharmaceutical chemistry. The compound can undergo several chemical reactions, including:
- Oxidation : Converts to oxazole derivatives.
- Reduction : Forms reduced oxazole compounds.
- Substitution : Engages in electrophilic and nucleophilic substitution reactions at the oxazole ring.
Table 1: Common Reactions of this compound
Reaction Type | Reagents Used | Products |
---|---|---|
Oxidation | KMnO4, CrO3 | Oxazole-2,4-dicarboxylic acid |
Reduction | Pd/C (catalytic hydrogenation) | 4-Methyloxazoline-2-carboxylic acid |
Substitution | N-bromosuccinimide (NBS) | Halogenated oxazole derivatives |
Biological Applications
Potential Therapeutic Properties
Research has indicated that this compound and its derivatives exhibit promising biological activities, particularly in the field of medicinal chemistry. Several studies have focused on its potential as an antimicrobial and anticancer agent.
Case Study: Anticancer Activity
A study evaluated a series of 2-methyl-4,5-disubstituted oxazoles for their antiproliferative activity against various cancer cell lines. Compounds derived from this compound demonstrated significant cytotoxic effects, with some achieving IC50 values comparable to established chemotherapeutics like combretastatin A-4 (CA-4) . The most active compounds showed a strong ability to bind to tubulin and inhibit its polymerization, leading to apoptosis in cancer cells.
Industrial Applications
Development of Novel Materials
In addition to its use in organic synthesis and medicinal applications, this compound is explored for its potential in developing novel materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and solubility.
Table 2: Comparison of Oxazole Derivatives
Compound Name | Structural Features | Applications |
---|---|---|
2-Methyloxazole-4-carboxylic acid | Methyl and carboxylic acid groups swapped | Anticancer activity |
Isoxazole derivatives | Different substituents on the oxazole ring | Varies; often related to drug design |
Mechanism of Action
The mechanism of action of 4-Methyloxazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives used .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
4-Methyloxazole belongs to the oxazole family, which includes derivatives with varying substituents. Key structural analogues and their properties are compared below:
Key Observations :
- Substitution patterns significantly influence physicochemical properties. For example, 4,5-Dimethyloxazole has a higher molecular weight and altered aromaticity compared to this compound, impacting its solubility and reactivity .
- Benzoxazole derivatives (e.g., 2-Methylbenzoxazole) exhibit enhanced stability due to aromatic fusion, making them suitable for industrial applications .
Reactivity in Cycloaddition Reactions
This compound displays distinct regioselectivity in formal [3+2] cycloadditions. For instance, in reactions with diethyl 2,3-dichloroacrylate, it predominantly forms 3-oxazoline (3i) as the major product, contrasting with 4-isopropyloxazole (1j), which yields 3-oxazoline (3j) exclusively under tin(IV) chloride catalysis . This behavior is attributed to steric hindrance from substituents: the methyl group at C4 in this compound directs electrophilic attack to the less hindered C2 position, a mechanism supported by computational studies .
Comparison with Other Oxazoles :
- 2-Methyloxazoles : Prefer initial attack at C5 due to reduced steric hindrance at C2, leading to different regioisomers .
- 4-(p-Nitrophenyl)oxazole: Bulky substituents require bulky catalysts (e.g., methylaluminum tribromophenoxide) to favor 3-oxazoline formation .
Bioactivity and Antimicrobial Potential
This compound’s antimicrobial activity has been evaluated alongside structurally related compounds in plant extracts:
Notable Contrasts:
- While this compound and caryophyllene both inhibit C. albicans, the former achieves lower LC₅₀ values, suggesting higher potency .
- Succinimide, though structurally simpler, shows weaker activity compared to this compound, highlighting the importance of the oxazole ring in bioactivity .
Data Tables
Table 1: Spectral Data for this compound and Analogues
Table 2: Antimicrobial Activity Comparison
Biological Activity
4-Methyloxazole is a heterocyclic compound that has garnered interest in various fields of biological and medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its five-membered ring structure containing nitrogen and oxygen atoms. The molecular formula is with a molar mass of approximately 81.09 g/mol. The presence of the methyl group at the 4-position significantly influences its reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclization of α-halo ketones with amines.
- Condensation reactions involving aldehydes and ketones with oximes.
- Decarboxylation reactions of oxazoles or related compounds.
These synthetic routes allow for the introduction of various substituents, leading to derivatives with enhanced biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that certain compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | 32 | 16 |
Derivative A | 16 | 8 |
Derivative B | 64 | 32 |
This table illustrates the comparative effectiveness of this compound and its derivatives, suggesting potential for development as an antibiotic agent.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a study demonstrated that it inhibited the proliferation of cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways.
A detailed analysis showed that treatment with this compound resulted in:
- Increased expression of pro-apoptotic factors (e.g., caspase-3).
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
These findings suggest a dual mechanism where the compound not only halts cell division but also promotes programmed cell death in malignant cells.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Research has indicated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS, with results showing significant scavenging activity compared to standard antioxidants like ascorbic acid.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, derivatives of this compound showed superior efficacy compared to traditional antibiotics, leading to faster recovery times and reduced side effects.
- Case Study on Cancer Treatment : A preclinical study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size in treated mice compared to controls, highlighting its potential as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyloxazole, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via cyclization reactions of β-keto amides or through Hantzsch-type syntheses using ethyl acetoacetate and ammonium acetate. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but may require prolonged reflux (18–24 hours) .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation, while bases like triethylamine optimize ring closure .
- Yield Optimization : Crystallization in water-ethanol mixtures improves purity (65–75% yields reported) .
Q. How should researchers characterize this compound’s physicochemical properties?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C4; oxazole ring protons at δ 6.8–7.2 ppm) .
- Dipole Moment : Reported as 2.16 ± 0.04 D via microwave spectroscopy, critical for predicting solvation behavior .
- Thermodynamic Data : Melting points (m.p.) and solubility profiles in ethanol/water mixtures should be validated using differential scanning calorimetry (DSC) .
Q. What analytical techniques are essential for verifying this compound purity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C₄H₅NO: C 53.33%, H 5.59%, N 15.55%) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (m/z 89.05 for [M+H]⁺) .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as VHL-HIF1α protein complexes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model hydrophobic interactions between the 4-methyl group and Pro99 in VHL. Compare binding affinities with analogs (e.g., 4-methylthiazole shows higher potency) .
- Bioactivity Assays : Measure IC₅₀ values via fluorescence polarization (FP) assays under standardized buffer conditions (pH 7.4, 25°C) .
Q. What strategies resolve contradictions in reported fluorescence quenching properties of this compound derivatives?
- Methodological Answer :
- Control Variables : Ensure consistent solvent polarity (e.g., β-cyclodextrin inclusion complexes reduce fluorophore mobility, altering anisotropy from 0 to 0.115) .
- Statistical Validation : Apply ANOVA to compare quenching efficiencies across studies, accounting for instrument sensitivity (e.g., fluorometer calibration) .
Q. How can researchers design experiments to analyze this compound’s role in supramolecular systems?
- Methodological Answer :
- Host-Guest Studies : Titrate this compound into calixarene solutions and monitor fluorescence anisotropy changes (e.g., Δr > 0.1 indicates strong binding) .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure association/dissociation rates (kₐₓₛ ∼ 10⁴ M⁻¹s⁻¹) under varying ionic strengths .
Q. Data Management & Contradiction Analysis
Q. How should raw data from this compound bioactivity studies be processed and presented?
- Methodological Answer :
- Data Segmentation : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices, with processed summaries (e.g., peak integrals, retention times) in the main text .
- Uncertainty Quantification : Report standard deviations for triplicate measurements (e.g., ±0.05 D for dipole moments) .
Q. What frameworks address contradictions in this compound’s reported thermodynamic stability?
- Methodological Answer :
- Principal Contradiction Analysis : Identify variables causing discrepancies (e.g., solvent purity, crystallization rates) and isolate dominant factors using Pareto charts .
- Replication Studies : Repeat synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to validate melting point consistency (141–143°C) .
Q. Tables for Key Data Comparison
Property | Reported Value | Method | Reference |
---|---|---|---|
Dipole Moment | 2.16 ± 0.04 D | Microwave Spectroscopy | |
Melting Point | 141–143°C | DSC | |
VHL-HIF1α IC₅₀ (4-MeOxazole) | 12.3 µM | Fluorescence Polarization | |
Anisotropy (β-cyclodextrin) | Δr = 0.115 | Steady-State Fluorometry |
Properties
IUPAC Name |
4-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMREIFKTMLCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022106 | |
Record name | 4-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-93-6, 66333-88-8 | |
Record name | 4-Methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066333888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM39FU40WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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